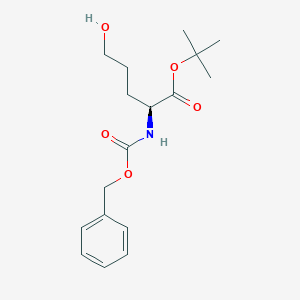
Hex-5-yn-1-amine
Übersicht
Beschreibung
Hex-5-yn-1-amine is an organic compound with the molecular formula C6H11N. It is characterized by a six-carbon chain with a triple bond between the first and second carbon atoms and an amine group attached to the sixth carbon atom . This compound is a colorless to light yellow liquid with a pungent odor . It is soluble in water and common organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hex-5-yn-1-amine can be synthesized through various methods. One common method involves the reaction of ammonia with 5-hexynyl halide, such as 5-bromohexyne . Another method includes the use of N-(5-hexynyl)phthalimide, which is dissolved in tetrahydrofuran and reacted with hydrazine hydrate. The resulting solution is refluxed, cooled, and filtered to obtain the crude amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Hex-5-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The amine group can participate in substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used for reduction reactions.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Alkenes, alkanes.
Substitution: Amides, sulfonamides.
Wissenschaftliche Forschungsanwendungen
Hex-5-yn-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Hex-5-yn-1-amine involves its interaction with molecular targets such as enzymes and proteins. For example, in the selective degradation of HDAC6 protein, the compound binds to the active site of the enzyme, leading to its degradation. The pathways involved include the inhibition of deacetylase activity and subsequent protein degradation.
Vergleich Mit ähnlichen Verbindungen
Hex-5-yn-1-amine can be compared with other similar compounds, such as:
- 1-aminohex-5-yne
- 6-aminohex-1-yne
- This compound hydrochloride
Uniqueness
This compound is unique due to its specific structure, which includes a triple bond and an amine group. This structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
hex-5-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUHRYKLJYSRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903798 | |
| Record name | NoName_4549 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15252-45-6 | |
| Record name | Hex-5-yn-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can hex-5-yn-1-amine be used as a starting material in catalytic reactions involving palladium catalysts?
A1: Yes, research has demonstrated that this compound can be successfully utilized as a substrate in cyclization reactions catalyzed by silica-immobilized palladium catalysts. [] Specifically, the study found that silica/trans-[PdMe(NO3)(PMe3)2] effectively catalyzed the cyclization of this compound. [] The study highlights the potential of this compound as a building block in organic synthesis using heterogeneous palladium catalysts.
Q2: What are the advantages of using silica-immobilized palladium catalysts for reactions involving this compound compared to homogeneous catalysts?
A2: The research indicates several benefits of using silica-immobilized palladium catalysts over their homogeneous counterparts for the cyclization of this compound and similar compounds. [] These advantages include:
- Comparatively high catalytic activity: The immobilized catalysts exhibit comparable or even superior reaction rates compared to homogeneous palladium complexes. []
- Recyclability: These catalysts can be easily recovered through filtration and reused with minimal loss of activity, offering practical advantages for large-scale applications. []
- Improved stability: Silica-immobilized catalysts show greater resistance to air exposure compared to some homogeneous palladium complexes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B180380.png)








![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)

![6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one](/img/structure/B180400.png)

